N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-33-22-12-10-21(11-13-22)29-25(32)17-35-28-23-16-20-15-18(2)9-14-24(20)34-27(23)30-26(31-28)19-7-5-4-6-8-19/h4-15H,3,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJPUQROINFKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article compiles current research findings, case studies, and data tables illustrating the biological activity of this compound.
Structural Characteristics
The compound features a chromeno-pyrimidine core with a sulfanyl group, which is crucial for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 444.58 g/mol. The presence of both sulfur and nitrogen atoms within its structure enhances its reactivity and pharmacological properties.
Research indicates that this compound may exert its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in cancer cell proliferation and apoptosis. For instance, the compound has shown promise in inhibiting certain kinases that play a role in tumor growth.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:
The compound demonstrated significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent.
Mechanistic Insights
The mechanism of action appears to involve induction of apoptosis via caspase activation pathways. Specifically, compounds similar to this compound have been shown to activate caspases 3, 8, and 9, leading to programmed cell death in cancer cells .
Case Studies
- In Vitro Studies : A study on related chromeno-pyrimidine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines including MCF-7 and HepG2. The derivatives were tested using the MTT assay, showing a clear dose-dependent response in cell viability .
- Structure-Activity Relationship (SAR) : SAR analysis revealed that modifications on the phenyl ring significantly affected biological activity. For instance, substituents that enhanced electron-withdrawing properties increased the potency against cancer cell lines .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in tumor cells, similar to other derivatives evaluated in anticancer research . The mechanism may involve interaction with specific enzymes or receptors that regulate cell survival pathways.
- Antimicrobial Activity : Heterocyclic compounds like this one often demonstrate antimicrobial properties, making them candidates for further exploration in treating infections.
Scientific Research Applications
The applications of N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide can be categorized into several key areas:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential development as an anticancer agent or antimicrobial drug. |
| Molecular Docking | Simulation studies to understand binding affinities with target proteins. |
| Structure-Activity Relationship (SAR) Studies | Investigating how structural variations affect biological activity. |
Case Studies
- Anticancer Activity Evaluation : In studies involving similar compounds, it was found that specific derivatives led to significant cytotoxic effects against various cancer cell lines, demonstrating the potential for this compound in oncology .
- Molecular Interaction Studies : Molecular docking simulations have been suggested to elucidate the binding interactions between this compound and target proteins involved in cancer progression, which could inform future drug design efforts.
Comparison with Similar Compounds
Compound A : N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
- Key Differences: Chromeno-pyrimidine core: 9-methyl substituent (vs. 7-methyl in the target compound). Acetamide group: 2-Chlorophenyl (vs. 4-ethoxyphenyl).
- Properties: Molecular weight: 488.0 g/mol (higher due to chlorine). LogP (XLogP3): 6.8 (high lipophilicity due to chlorine and methyl groups).
Compound B : 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Key Differences: Chromeno-pyrimidine core: 9-ethoxy substituent (vs. 7-methyl in the target). Acetamide group: 4-Methylphenyl (vs. 4-ethoxyphenyl).
- Properties :
Compound C : N-(3-Methoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
- Key Differences :
- Acetamide group : 3-Methoxyphenyl (vs. 4-ethoxyphenyl).
- Properties :
Non-Chromeno-Pyrimidine Analogs
Compound D : N-(4-Ethoxyphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8j)
- Key Differences: Core structure: Oxadiazole ring (vs. chromeno-pyrimidine). Substituents: Indole group (absent in the target compound).
- Implications : The oxadiazole core and indole moiety suggest divergent bioactivity, though the shared 4-ethoxyphenyl acetamide group may indicate common targets (e.g., enzymes or receptors recognizing ethoxy groups) .
Compound E : N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Differences: Core structure: Hexahydrobenzothieno-pyrimidine (vs. chromeno-pyrimidine). Substituents: Chloro, methoxy, and methyl groups on the phenyl ring.
- Properties :
Structural and Physicochemical Comparison Table
*Estimated based on analogs.
Implications of Substituent Variations
- Ethoxy vs. Methoxy : Ethoxy groups (e.g., in the target compound and Compound B) increase lipophilicity and membrane permeability compared to methoxy (Compound C) but may reduce aqueous solubility .
- Positional Isomerism : Substitution at position 3 vs. 4 on the phenyl ring (Compound C vs. target) alters electronic distribution and steric interactions, impacting receptor binding .
Q & A
Q. What are the optimized synthetic routes for N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide?
Methodological Answer: The synthesis involves multi-step reactions starting with 4-ethoxyaniline and chromeno-pyrimidine precursors. Key parameters include:
- Reaction Conditions : Temperatures between 60–120°C, anhydrous solvents (e.g., DMF, THF), and catalysts like palladium or copper .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Yield Optimization : Adjusting stoichiometry of sulfanylating agents (e.g., thiourea derivatives) and controlling reaction time (12–24 hrs) to minimize side products .
Table 1 : Synthetic Parameters and Outcomes
| Parameter | Range/Choice | Impact on Yield/Purity | Evidence Source |
|---|---|---|---|
| Solvent | DMF/THF | Enhances solubility of intermediates | |
| Catalyst | Pd(OAc)₂ | Accelerates coupling reactions | |
| Time | 18 hrs | Maximizes product formation |
Q. How is structural characterization performed for this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:
- NMR/IR : Confirm functional groups (e.g., sulfanyl linkage at ~2500 cm⁻¹ in IR; ethoxy protons at δ 1.3–1.5 ppm in ¹H NMR) .
- X-ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement). Example: Space group P2₁/c with Z = 4 .
- HPLC-MS : Verify molecular weight (e.g., [M+H]⁺ = ~500 m/z) and purity (>98%) .
Intermediate Research Questions
Q. What strategies are used to analyze its biological activity in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize kinases or cytochrome P450 isoforms based on structural analogs (e.g., chromeno-pyrimidine derivatives inhibit EGFR ).
- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd). Include positive controls (e.g., gefitinib for EGFR) .
- Data Interpretation : Compare IC₅₀ values across replicates; apply Hill slope analysis to assess cooperativity .
Q. How can computational methods predict its pharmacokinetic properties?
Methodological Answer:
- Software Tools : SwissADME or Schrödinger’s QikProp for logP (predicted ~3.5), solubility (<0.1 mg/mL), and BBB permeability .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., ATP-binding pocket of kinases). Validate with molecular dynamics (MD) simulations (GROMACS) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological efficacy across studies?
Methodological Answer: Contradictions may arise from impurities or assay variability. Mitigation strategies include:
- Orthogonal Assays : Cross-validate using ELISA (for protein binding) and cell viability assays (MTT/WST-1) .
- Purity Reassessment : Quantify trace impurities via LC-MS/MS; repurify if necessary .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀) .
Q. What methodologies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- SAR Studies : Modify substituents (e.g., replace ethoxy with methoxy; vary phenyl groups) to assess impact on binding .
- Synthetic Routes : Introduce halogens (e.g., fluorine at C7) via Ullmann coupling or Click chemistry .
- In Silico Screening : Virtual libraries (e.g., Enamine REAL) prioritize derivatives with improved ADMET profiles .
Table 2 : Derivative Design Case Study
| Modification | Method | Observed Bioactivity Change | Evidence |
|---|---|---|---|
| C7-Fluorine | Ullmann coupling | 3x increase in EGFR inhibition | |
| Methoxy substitution | Nucleophilic substitution | Reduced cytotoxicity |
Q. How is the reaction mechanism of sulfanyl group substitution elucidated?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via ¹H NMR (e.g., disappearance of starting material peaks) .
- Isotope Labeling : Use ³⁴S-labeled reagents to track sulfanyl transfer pathways .
- DFT Calculations : Gaussian 16 to model transition states and activation energies (e.g., SN2 vs. radical mechanisms) .
Q. What protocols ensure compound stability under varying storage conditions?
Methodological Answer:
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Light Sensitivity : Store in amber vials under argon; assess photodegradation via UV-Vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
